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  • Product: 2-Bromo-4-fluoro-5-methoxyphenol
  • CAS: 1185836-63-8

Core Science & Biosynthesis

Foundational

Biological Activity and Technical Profile of 2-Bromo-4-fluoro-5-methoxyphenol

This in-depth technical guide provides a comprehensive analysis of 2-Bromo-4-fluoro-5-methoxyphenol , a specialized halogenated phenolic intermediate. It is designed for medicinal chemists and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 2-Bromo-4-fluoro-5-methoxyphenol , a specialized halogenated phenolic intermediate. It is designed for medicinal chemists and drug development professionals, focusing on its synthesis, structural biology, and application as a pharmacophore in kinase inhibitor design.

Executive Summary

2-Bromo-4-fluoro-5-methoxyphenol (CAS: 1185836-63-8) is a trisubstituted phenolic building block characterized by a specific substitution pattern that combines high electron density (methoxy group) with metabolic stability (fluorine) and synthetic versatility (bromine).[1][2][3][4][5] While rarely used as a standalone therapeutic agent, it serves as a critical pharmacophore scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals. Its structural homology to the "3-methoxy-4-fluoro" aniline/phenol motifs found in EGFR inhibitors (e.g., Gefitinib analogs) defines its primary biological relevance.

Chemical & Physical Profile

This molecule exhibits a unique electronic push-pull system due to the interplay between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing halogen atoms.

PropertyValue / DescriptionSignificance in Drug Design
CAS Number 1185836-63-8Unique Identifier for regulatory/sourcing.
Molecular Formula C₇H₆BrFO₂Low molecular weight (<250 Da) allows for fragment-based drug design.
Molecular Weight 221.03 g/mol Ideal for "Rule of 5" compliance in downstream derivatives.
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity ensures membrane permeability.
pKa (Phenol) ~7.5 - 8.5Slightly more acidic than phenol (pKa 10) due to F/Br induction, aiding in etherification reactions.
Key Substituents 2-Br: Reactive handle4-F: Metabolic blocker5-OMe: H-bond acceptorThe 4-F position blocks oxidative metabolism (CYP450), extending half-life.

Biological Activity & Mechanism of Action[6]

Intrinsic Biological Activity (Antimicrobial & Antioxidant)

While primarily an intermediate, the free phenol form possesses intrinsic biological activity characteristic of halogenated phenols.

  • Antimicrobial Action: Halogenated phenols disrupt bacterial cell membranes and uncouple oxidative phosphorylation. The presence of the bromine atom at the ortho position enhances lipophilicity, facilitating penetration into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).

  • Antioxidant Potential: The phenolic hydroxyl group acts as a radical scavenger. The ortho-methoxy group (position 5) stabilizes the resulting phenoxy radical via resonance, a mechanism similar to that of curcumin or vitamin E.

Pharmacophore Role in Kinase Inhibition

The most significant biological relevance of 2-Bromo-4-fluoro-5-methoxyphenol lies in its role as a precursor for EGFR (Epidermal Growth Factor Receptor) inhibitors.

  • Structural Homology: The "4-fluoro-5-methoxy" motif is a privileged structure in medicinal chemistry, often found in the "tail" or "head" regions of kinase inhibitors to optimize binding affinity and metabolic stability.

  • Mechanism: When derivatized (e.g., converting the phenol to an ether or the bromide to a heterocycle), this scaffold fits into the ATP-binding pocket of kinases. The fluorine atom forms weak interactions with the protein backbone, while the methoxy group often solvates the pocket or interacts with specific residues (e.g., Cys797 in EGFR).

Experimental Synthesis Protocols

Protocol A: Regioselective Synthesis from 4-Fluoro-3-methoxyphenol

Rationale: Direct bromination of 3-methoxyphenol yields mixtures. Starting with the fluorinated precursor ensures the bromine is directed to the ortho position relative to the phenol, controlled by the directing effects of the hydroxyl and methoxy groups.

Reagents:

  • Precursor: 4-Fluoro-3-methoxyphenol (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoro-3-methoxyphenol (e.g., 3 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (3 mmol) portion-wise over 15 minutes to prevent exotherms and over-bromination.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of starting material.

  • Quenching: Quench with water (50 mL). Separate the organic layer.[5]

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases.[5]

  • Purification: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Petroleum ether/EtOAc gradient) to yield the product as a white solid/crystalline powder.

    • Validation: ¹H NMR should show two singlet aromatic protons if regioselectivity is achieved (due to para-substitution pattern of H atoms).

Protocol B: Downstream Coupling (Suzuki-Miyaura)

Rationale: To demonstrate the "Active Handle" utility of the bromine at position 2.

  • Mix: 2-Bromo-4-fluoro-5-methoxyphenol (1 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 eq).

  • Solvent: Dioxane:Water (4:1).

  • Condition: Heat at 90°C for 12h under Argon.

  • Result: Biaryl scaffold retaining the Fluoro/Methoxy pattern, common in biaryl ether agrochemicals.

Visualization of Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the molecule, highlighting why each substituent is placed at its specific position for maximum biological efficacy.

SAR_Analysis Core 2-Bromo-4-fluoro- 5-methoxyphenol (Scaffold) Br 2-Bromo (-Br) Reactive Handle Core->Br F 4-Fluoro (-F) Metabolic Shield Core->F OMe 5-Methoxy (-OMe) Electronic Donor Core->OMe OH 1-Hydroxyl (-OH) H-Bond Donor/Anchor Core->OH Func_Br Enables Pd-Catalyzed Cross-Coupling (Suzuki) Br->Func_Br Func_F Blocks CYP450 Oxidation Increases Lipophilicity F->Func_F Func_OMe Increases Electron Density H-Bond Acceptor in Kinase Pocket OMe->Func_OMe Func_OH Solubility & Etherification Site OH->Func_OH

Figure 1: SAR Analysis of 2-Bromo-4-fluoro-5-methoxyphenol showing the functional role of each substituent in drug design.

Safety & Handling (Self-Validating Protocol)

As a halogenated phenol, this compound poses specific risks.

  • Hazards: Skin irritant (H315), Serious eye irritation (H319).[6]

  • Validation Step: Before any synthesis, perform a "Drop Test" on a neutral pH indicator strip. Phenols are weakly acidic; a strong red shift indicates potential contamination with strong acids (HBr byproduct) which must be neutralized.

  • Storage: Store under inert gas (Argon) at 2–8°C. Phenols are prone to oxidation (turning pink/brown) upon air exposure.

References

  • Royal Society of Chemistry (RSC). Synthesis of 2-bromo-4-fluoro-5-methoxyphenol via NBS bromination. (Supplementary Information). Available at: [Link]

  • PubChem. 2-Bromo-4-fluoro-5-(methoxymethoxy)phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Anti-Inflammatory Effects of Brominated Phenolic Derivatives. (Contextual biological activity of halo-phenols). Available at: [Link]

Sources

Exploratory

Technical Guide: Safe Handling and Management of 2-Bromo-4-fluoro-5-methoxyphenol

Abstract: This document provides a comprehensive technical guide for the safe handling, use, and disposal of 2-Bromo-4-fluoro-5-methoxyphenol. It is intended for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the safe handling, use, and disposal of 2-Bromo-4-fluoro-5-methoxyphenol. It is intended for researchers, scientists, and professionals in drug development and other fields who may work with this and structurally similar halogenated phenolic compounds. The guide synthesizes critical safety information with practical, field-proven protocols to ensure the well-being of laboratory personnel and the integrity of experimental work.

Hazard Identification and Risk Assessment

2-Bromo-4-fluoro-5-methoxyphenol is a substituted aromatic compound that, like many halogenated phenols, presents a number of potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] While specific toxicological data for this exact compound are not extensively published, data from structurally similar compounds indicate that it should be handled with care. The major hazards associated with phenol and its derivatives include their ability to rapidly penetrate the skin, causing severe burns.[2] Toxic, and in some cases fatal, amounts of phenol can be absorbed through relatively small areas of skin.[2] Due to its local anesthetizing properties, initial skin contact may not be immediately painful.[2]

GHS Hazard Classification (Anticipated based on similar compounds):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

Key Causality of Hazards: The phenolic hydroxyl group is corrosive, while the aromatic ring system allows for rapid absorption through the skin. The presence of bromine and fluorine atoms can further influence the compound's reactivity and toxicological profile. Halogenated compounds are a significant class of environmental pollutants, and their effects on human health can include endocrine disruption and alterations to the immune system.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

All work with 2-Bromo-4-fluoro-5-methoxyphenol, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[1][7] The fume hood provides critical protection against the inhalation of dust particles or vapors.[1] The sash should be kept as low as possible to maximize containment while allowing for safe manipulation of the compound.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Bromo-4-fluoro-5-methoxyphenol.[8]

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles.[1] A face shield is recommended for splash protection during solution preparation or transfer.[1][8]
Skin/Body Chemical-resistant Lab Coat or CoverallsA lab coat should be worn at all times.[1] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are advised.[1]
Hands Chemical-resistant GlovesNitrile gloves are a suitable option for general use.[1] For prolonged or direct contact, consider more robust options like butyl rubber or neoprene gloves.[1] Always inspect gloves for any signs of degradation before use.[1]
Respiratory RespiratorA respirator with a particulate filter should be used when handling the solid compound, particularly if there is a risk of generating dust.[1] All respirator use must be in accordance with a formally established respiratory protection program.

Self-Validating Protocol for PPE Selection: Before commencing any new procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound and any solvents being used to ensure the chosen PPE provides adequate protection. The compatibility of glove materials with the chemicals in use should be verified.

Safe Handling and Experimental Workflow

A systematic and well-documented workflow is paramount for ensuring safety and experimental reproducibility.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Fume Hood Work Area B->C D Weigh Compound in Fume Hood C->D E Dissolve/React in Closed System D->E F Decontaminate Glassware E->F G Segregate and Label Waste F->G H Dispose of Waste per Regulations G->H I Clean Work Area H->I J Remove PPE and Wash Hands I->J G A Assess the Spill (Size and Location) B Evacuate Non-Essential Personnel A->B C Notify Supervisor and EHS A->C D Don Appropriate PPE B->D C->D E Contain the Spill D->E F Clean Up Spill Material (Absorb liquids, carefully sweep solids) E->F G Decontaminate the Area F->G H Package and Label Waste G->H I Dispose of Waste Properly H->I

Emergency spill response workflow.

  • Small Spills (Solid): Carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust. [1]* Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. [9]* Large Spills: Evacuate the immediate area and prevent entry. [1]Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. [10][11]Ensure the area is well-ventilated, but avoid actions that could create airborne dust. [1]

References

  • Vertex AI Search. (2025, October 20).
  • TWU. Phenol SOP. Retrieved from [Link]

  • Standard Operating Procedure.
  • UNC Charlotte. Phenol. Retrieved from [Link]

  • ChemicalBook. (2026, January 17).
  • PubChem. 2-Bromo-4-fluoro-5-(methoxymethoxy)phenol. Retrieved from [Link]

  • BenchChem. (2025). Personal protective equipment for handling 6-Bromoindolin-4-ol.
  • Blackrock Workwear. Bromine-LC Work Glove. Retrieved from [Link]

  • Princeton EHS. Phenol. Retrieved from [Link]

  • Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
  • Fisher Scientific.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS.
  • Yale Environmental Health & Safety. (2022, June).
  • PubChem. (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. Retrieved from [Link]

  • Apollo Scientific. 2-Bromo-4,5-dimethoxybenzyl bromide.
  • PubChem. 2-Bromo-4-methoxyphenol. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19).
  • PMC.
  • ChemicalBook. (2025, August 8). 2-BROMO-5-METHOXYPHENOL Chemical Properties,Uses,Production.
  • Frontiers. (2020, July 10). Dehalogenation of brominated phenolic compounds by environmental microorganisms.
  • UC Berkeley. phenol-haz-controls-fact-sheet-wsp.pdf.
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • IRIS. PHENOL HEALTH AND SAFETY GUIDE.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Bromo-4-fluoro-5-methoxyphenol as a Strategic Building Block in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 2-bromo-4-fluoro-5-methoxyphenol, a highly functionalized and versatile building block for organic synthesis. We will dissect the inherent reactivity conf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-bromo-4-fluoro-5-methoxyphenol, a highly functionalized and versatile building block for organic synthesis. We will dissect the inherent reactivity conferred by its unique substitution pattern and provide detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices will be thoroughly explained, offering researchers, scientists, and drug development professionals a robust framework for the strategic incorporation of this valuable intermediate into the synthesis of complex molecular architectures, particularly within the realm of medicinal chemistry and materials science.

Introduction: The Strategic Value of Polysubstituted Phenols

Polysubstituted aromatic compounds are foundational to the development of novel pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-4-fluoro-5-methoxyphenol emerges as a particularly valuable scaffold due to the orthogonal reactivity of its functional groups. The presence of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, the fluorine atom can modulate electronic properties and enhance metabolic stability, while the methoxy and hydroxyl groups offer sites for further derivatization and influence the regioselectivity of subsequent reactions. This guide will illuminate the synthetic utility of this building block, transitioning from its fundamental properties to its practical application in the synthesis of high-value compounds.

Physicochemical Properties

A comprehensive understanding of a building block's physical and chemical properties is paramount for effective reaction design and optimization. The key properties of 2-Bromo-4-fluoro-5-methoxyphenol are summarized below.

PropertyValueSource
Molecular Formula C₇H₆BrFO₂Internal Calculation
Molecular Weight 221.03 g/mol Internal Calculation
Appearance Off-white to pale yellow solidGeneral Chemical Knowledge
Melting Point Not widely reported, expected to be a low-melting solidGeneral Chemical Knowledge
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, CH₂Cl₂)General Chemical Knowledge

Analysis of Molecular Reactivity

The synthetic utility of 2-bromo-4-fluoro-5-methoxyphenol is dictated by the interplay of the electronic effects of its substituents. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the fluorine and bromine atoms are ortho-, para-directing deactivators.[1]

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: These are strong activating groups due to their ability to donate electron density to the aromatic ring via the resonance effect (+M). This enhances the nucleophilicity of the ring, particularly at the positions ortho and para to them.

  • Fluorine (-F) and Bromine (-Br) Atoms: As halogens, they exhibit a dual electronic nature. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic substitution.[1] However, they also possess lone pairs that can be donated to the ring via a weaker resonance effect (+M), directing incoming electrophiles to the ortho and para positions.[1]

  • The Bromine Atom as a Coupling Handle: The C-Br bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, making it the key functional group for building molecular complexity.[2][3]

Caption: Electronic contributions of substituents on the aromatic ring.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[2] This transformation is particularly valuable in medicinal chemistry for the construction of biaryl scaffolds, which are prevalent in kinase inhibitors and other pharmaceuticals.[2][4]

Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol details the coupling of 2-bromo-4-fluoro-5-methoxyphenol with a generic arylboronic acid.

Materials:

  • 2-Bromo-4-fluoro-5-methoxyphenol

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluoro-5-methoxyphenol (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality and Rationale:

  • Catalyst (Pd(dppf)Cl₂): This palladium(II) precatalyst is reduced in situ to the active Pd(0) species. The dppf ligand is a robust, electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]

  • Base (K₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species that readily transfers its organic group to the palladium center.[5]

  • Solvent System (Dioxane/Water): The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction between all components.[6] Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G start Combine Reactants: - 2-Bromo-4-fluoro-5-methoxyphenol - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert solvent Add Degassed Solvents (1,4-Dioxane / Water) inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water & Brine monitor->workup dry Dry Organic Layer (Na₂SO₄) workup->dry purify Purify by Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[7] This transformation has revolutionized the synthesis of aryl amines, which are key components of numerous pharmaceuticals.[7][8] The reaction allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions.

Protocol 2: Synthesis of an Aryl Amine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of 2-bromo-4-fluoro-5-methoxyphenol.

Materials:

  • 2-Bromo-4-fluoro-5-methoxyphenol

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq) to an oven-dried Schlenk tube.

  • Add 2-bromo-4-fluoro-5-methoxyphenol (1.0 eq) and a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene followed by the amine (1.2 eq) via syringe.

  • Immerse the reaction vessel in a preheated oil bath at 90-110 °C.

  • Stir the mixture for 8-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Rationale:

  • Catalyst System (Pd₂(dba)₃ / Xantphos): Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand. Its wide bite angle is known to promote the reductive elimination step, which is often rate-limiting, and helps prevent β-hydride elimination side reactions.[9]

  • Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the catalytic cycle.[10]

  • Solvent (Toluene): Anhydrous, non-polar solvents like toluene are typically used to prevent quenching of the strong base and to maintain the solubility of the catalyst complex and reactants.[10] Rigorous exclusion of air and moisture is critical for this reaction's success.

G start Combine Catalyst System & Base: - Pd₂(dba)₃ - Xantphos - NaOt-Bu (Inert Atmosphere) reactants Add Substrates: - 2-Bromo-4-fluoro-5-methoxyphenol - Amine start->reactants solvent Add Anhydrous Toluene reactants->solvent heat Heat Reaction Mixture (90-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Quench Reaction (sat. aq. NH₄Cl) monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Isolated Aryl Amine Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Applications in Kinase Inhibitor Synthesis

The biaryl and aryl amine motifs constructed using 2-bromo-4-fluoro-5-methoxyphenol as a starting material are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors.[4][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[4][12] Many kinase inhibitors target the ATP-binding site, and the substituted aromatic cores derived from this building block can form key hydrogen bonding interactions with the hinge region of the kinase.[4][11]

G cluster_0 Simplified Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Leads to Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->Kinase2 Blocks ATP Binding Site

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Conclusion

2-Bromo-4-fluoro-5-methoxyphenol is a potent and versatile building block for the synthesis of complex organic molecules. Its well-defined reactive sites allow for selective and high-yielding transformations, most notably in palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein demonstrate its utility in constructing valuable biaryl and aryl amine scaffolds, which are of significant interest in drug discovery and materials science. By understanding the underlying principles of its reactivity and applying robust synthetic methodologies, researchers can effectively leverage this compound to accelerate the development of novel molecular entities.

References

  • PubChem Compound Summary for CID 66867126, 2-Bromo-4-fluoro-5-(methoxymethoxy)phenol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 171018677, (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. [Link]

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. PubMed. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis method of 2-bromo-5-methoxyphenol. Eureka | Patsnap. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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Application

Application Notes &amp; Protocols for 2-Bromo-4-fluoro-5-methoxyphenol

Abstract This document provides a comprehensive technical guide for the effective utilization of 2-Bromo-4-fluoro-5-methoxyphenol, a versatile trifunctional chemical intermediate. Its unique substitution pattern—featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the effective utilization of 2-Bromo-4-fluoro-5-methoxyphenol, a versatile trifunctional chemical intermediate. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a nucleophilic phenolic hydroxyl group, and modulating fluoro and methoxy substituents—makes it a valuable building block in modern organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for key transformations, mechanistic insights, and practical troubleshooting advice to streamline its application in complex molecule synthesis.

Introduction: A Multifunctional Building Block

2-Bromo-4-fluoro-5-methoxyphenol is a highly functionalized aromatic compound poised for significance in the fields of medicinal chemistry, agrochemicals, and material science. The strategic placement of its functional groups allows for selective and sequential reactions, providing a robust platform for generating molecular diversity.

  • Aryl Bromide: The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental pillars of modern drug discovery for constructing C-C and C-N bonds, respectively, which are prevalent in pharmaceutical agents.[1]

  • Phenolic Hydroxyl Group: The -OH group is a versatile functional handle. It can act as a nucleophile in etherification reactions (e.g., Williamson or Ullmann-type couplings), be used as a directing group in electrophilic aromatic substitution, or serve as a precursor for constructing important heterocyclic scaffolds like benzofurans.[2][3]

  • Fluoro and Methoxy Groups: The fluorine and methoxy substituents significantly influence the electronic properties and lipophilicity of the ring. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in medicinal chemistry.[3] The methoxy group can be used as a synthetic handle for demethylation to reveal another phenolic hydroxyl group, enabling further derivatization.

This guide will focus on the most impactful applications of this reagent, providing detailed, field-tested protocols to empower researchers to harness its full synthetic potential.

Physicochemical Properties & Safe Handling

While specific experimental data for 2-Bromo-4-fluoro-5-methoxyphenol is not extensively published, its properties can be reliably inferred from structurally similar compounds.

PropertyValue (Estimated)Source Context
Molecular Formula C₇H₆BrFO₂-
Molecular Weight 221.03 g/mol Calculated
Appearance Off-white to light yellow solid or liquidBased on related bromophenols[4]
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, DMF)General property of functionalized phenols
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[5]Best practices for brominated phenols[5]
Safety & Handling Protocol

Handling of all brominated phenols requires strict adherence to safety protocols to minimize risk.[6][7]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles conforming to EU Standard EN166 or OSHA regulations 29 CFR 1910.133.[8][9]

  • Skin Protection: Wear a full-length lab coat and chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[9][10]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6][10] If inhalation risk is high, use a NIOSH/MSHA approved respirator.[9]

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[6]

  • Do not eat, drink, or smoke in the laboratory.[10][11]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][11]

  • Keep the container tightly closed when not in use.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents (perchlorates, nitrates), strong bases, and certain metals.[7][11]

Spill & First Aid:

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite), and place in a sealed container for hazardous waste disposal.[11] Evacuate the area for larger spills and contact EH&S.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Application 1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures common in pharmaceuticals.[1][12] The aryl bromide moiety of 2-Bromo-4-fluoro-5-methoxyphenol is an excellent substrate for this transformation. The general reactivity for aryl halides in this reaction is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[12]

Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification A 2-Bromo-4-fluoro- 5-methoxyphenol P1 Combine reactants under inert gas (Ar/N2) A->P1 B Arylboronic Acid or Ester B->P1 C Pd Catalyst (e.g., Pd(PPh3)4) C->P1 D Base (e.g., K2CO3) D->P1 E Solvent (e.g., Dioxane/H2O) E->P1 P2 Heat mixture (e.g., 80-100 °C) P1->P2 P3 Monitor reaction (TLC/LC-MS) P2->P3 W1 Aqueous Workup & Extraction P3->W1 W2 Dry organic layer & Concentrate W1->W2 W3 Purify via Column Chromatography W2->W3 F Final Biaryl Product W3->F

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Phenol

This protocol details the coupling of 2-Bromo-4-fluoro-5-methoxyphenol with a generic arylboronic acid.

ReagentMolar Eq.Purpose
2-Bromo-4-fluoro-5-methoxyphenol1.0Aryl halide substrate
Arylboronic Acid1.1 - 1.5Coupling partner
Pd(PPh₃)₄0.02 - 0.05Palladium(0) catalyst source
K₂CO₃ or K₃PO₄2.0 - 3.0Base to activate boronic acid[13]
Dioxane / Water (4:1)-Solvent system

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask or pressure tube, add 2-Bromo-4-fluoro-5-methoxyphenol (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[14]

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the flask.

  • Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Causality & Insights:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover.

  • Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[13]

  • Ligand Choice: The tetrakis(triphenylphosphine)palladium(0) catalyst is effective for many standard couplings. For more challenging or sterically hindered substrates, specialized phosphine ligands (e.g., SPhos, XPhos) may be required to achieve higher yields and faster reaction times.[15]

Application 2: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals.[16] This reaction couples an aryl halide with an amine.

Protocol: Synthesis of a Diaryl Amine

This protocol outlines a general procedure for the amination of 2-Bromo-4-fluoro-5-methoxyphenol.

ReagentMolar Eq.Purpose
2-Bromo-4-fluoro-5-methoxyphenol1.0Aryl halide substrate
Amine (Aryl or Alkyl)1.2Nucleophile
Pd₂(dba)₃0.01 - 0.02Palladium(0) precursor
Phosphine Ligand (e.g., XPhos)0.02 - 0.04Stabilizes Pd and facilitates catalysis
NaOt-Bu or K₃PO₄1.4 - 2.0Strong, non-nucleophilic base
Toluene or Dioxane-Anhydrous solvent

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.02 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.

  • Add the 2-Bromo-4-fluoro-5-methoxyphenol (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., Toluene) and seal the vessel.

  • Heat the reaction to 80-110 °C with vigorous stirring. The reaction is typically complete in 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., Ethyl Acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality & Insights:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is essential. The ligand promotes the formation of a monoligated Pd(0) species, which is the active catalyst, and facilitates both the oxidative addition and reductive elimination steps of the cycle.[17]

  • Base Choice: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[16] Weaker bases like K₂CO₃ can be used but often result in lower reaction rates.[16]

  • Substrate Scope: The Buchwald-Hartwig amination is remarkably broad in scope, tolerating a wide variety of functional groups. However, groups like azo compounds may poison the catalyst.[16]

Application 3: Synthesis of Substituted Benzofurans

Benzofurans are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules.[18][19] Substituted phenols are ideal starting materials for their construction. A common and robust strategy involves a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

Workflow for Benzofuran Synthesis

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization S1_A 2-Bromo-4-fluoro- 5-methoxyphenol S1_P 2-Alkynylphenol Intermediate S1_A->S1_P S1_B Terminal Alkyne S1_B->S1_P S1_C Pd/Cu Catalyst (e.g., Pd(PPh3)2Cl2/CuI) S1_C->S1_P S1_D Base (e.g., TEA) S1_D->S1_P S2_A 2-Alkynylphenol Intermediate S2_P Substituted Benzofuran S2_A->S2_P S2_B Base or Metal Catalyst S2_B->S2_P

Sources

Method

Application Note: 2-Bromo-4-fluoro-5-methoxyphenol in Kinase Inhibitor Design

This guide outlines the medicinal chemistry applications of 2-Bromo-4-fluoro-5-methoxyphenol , a highly functionalized aromatic building block. Its specific substitution pattern—combining an ortho-bromo phenol motif with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the medicinal chemistry applications of 2-Bromo-4-fluoro-5-methoxyphenol , a highly functionalized aromatic building block. Its specific substitution pattern—combining an ortho-bromo phenol motif with a fluoro-methoxy pharmacophore—makes it a critical precursor for synthesizing fused heterocycles (e.g., benzofurans) and biaryl scaffolds found in 3rd-generation kinase inhibitors.

Abstract & Strategic Value

2-Bromo-4-fluoro-5-methoxyphenol (CAS: Implied analog to 1160294-93-8 series) represents a "privileged scaffold precursor" in modern drug discovery. Its value lies in the precise arrangement of its four functional groups:

  • Phenol (-OH) & Bromide (-Br): Positioned ortho to each other, these groups enable rapid cyclization into benzofurans or benzoxazoles , common cores in bioactive molecules.

  • Fluorine (-F) at C4: Provides metabolic blockade, preventing oxidative metabolism (CYP450) at a typically labile position, while modulating the pKa of the phenol.

  • Methoxy (-OMe) at C5: Functions as a hydrogen bond acceptor, often critical for interacting with the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).

This compound allows medicinal chemists to access the 4-fluoro-5-methoxy substitution pattern—a hallmark of 3rd-generation EGFR inhibitors (e.g., analogs of Osimertinib)—within a phenol-derived scaffold rather than the traditional aniline lineage.

Structural Analysis & Reactivity Profile

The molecule acts as a tetra-functional hub. Understanding the reactivity order is essential for designing synthetic routes.

PositionGroupReactivity ModeApplication
C1 Hydroxyl (-OH)NucleophileEther formation, esterification, or anionic partner in cyclization.
C2 Bromide (-Br)ElectrophileCross-coupling (Suzuki, Buchwald) or metal-halogen exchange.
C4 Fluorine (-F)ModulatorElectronic withdrawal; generally inert to substitution under mild conditions.
C5 Methoxy (-OMe)DonorElectron-donating group (EDG); activates the ring and serves as a binding motif.
Chemo-Selectivity Logic
  • Acidity: The fluorine atom at C4 increases the acidity of the phenol compared to non-fluorinated analogs, facilitating alkylation reactions at lower pH.

  • Coupling: The C2-Bromide is sterically crowded by the adjacent -OH and C3-H, requiring specialized ligands (e.g., SPhos, XPhos) for efficient Palladium-catalyzed coupling if the phenol is protected.

Critical Application: Synthesis of 6-Fluoro-7-methoxybenzofurans

The primary application of this scaffold is the construction of substituted benzofurans via a Sonogashira coupling / Cyclization cascade . This route is preferred for generating kinase inhibitor libraries.

Experimental Workflow Diagram

The following logic flow illustrates the conversion of the phenol precursor into a functionalized benzofuran core.

BenzofuranSynthesis Start 2-Bromo-4-fluoro- 5-methoxyphenol Step1 Acetylation/Protection (Optional) Start->Step1 Protected Route Step2 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Alkyne) Start->Step2 Direct Route Step1->Step2 Step3 Intramolecular Cyclization (Base-mediated) Step2->Step3 Intermediate Alkyne Product 6-Fluoro-7-methoxy- benzofuran Derivative Step3->Product

Caption: Workflow for converting 2-Bromo-4-fluoro-5-methoxyphenol into a benzofuran scaffold via Pd-catalyzed coupling.

Detailed Protocols

Protocol A: One-Pot Sonogashira Cyclization to Benzofurans

Objective: Synthesize a 2-substituted-6-fluoro-7-methoxybenzofuran. Rationale: The free phenol can sometimes poison Pd catalysts. However, using a robust catalytic system allows for a "one-pot" reaction where the alkyne couples to the bromide, and the phenol oxygen attacks the activated triple bond to close the ring.

Materials:

  • 2-Bromo-4-fluoro-5-methoxyphenol (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Copper(I) iodide (CuI) (2 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a stir bar, add the phenol (1.0 mmol), Pd(PPh3)2Cl2 (35 mg), and CuI (4 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed DMF (5 mL) and Triethylamine (0.42 mL) via syringe.

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear, and a highly fluorescent spot (benzofuran) often appears.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove amine salts) followed by brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Silica gel).

Mechanistic Insight: The electron-withdrawing fluorine at the para position to the bromide (C4) slightly deactivates the ring toward oxidative addition, requiring the elevated temperature (80°C) compared to non-fluorinated phenols.

Protocol B: Protection for Suzuki-Miyaura Coupling

Objective: Create a biaryl intermediate without cyclizing. Rationale: To couple the ring to another aromatic system (e.g., a pyridine for a kinase hinge binder) without interference from the phenol, protection is required.

Materials:

  • MOM-Cl (Methoxymethyl chloride)

  • DIPEA (Diisopropylethylamine)

  • Dichloromethane (DCM)

Methodology:

  • Dissolve 2-Bromo-4-fluoro-5-methoxyphenol in DCM at 0°C.

  • Add DIPEA (1.5 equiv) followed by slow addition of MOM-Cl (1.2 equiv).

  • Stir at 0°C -> RT for 2 hours.

  • Validation: The shift in 1H NMR of the methoxy protons and the appearance of the MOM methylene peak (~5.2 ppm) confirms protection.

  • Application: This protected intermediate is now stable for lithiation or Suzuki coupling at the C2-position.

Physicochemical Properties & Handling

PropertyDataNote
Molecular Formula C7H6BrFO2
Molecular Weight 220.03 g/mol
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water.
pKa (Predicted) ~9.2Fluorine enhances acidity vs. 2-bromo-5-methoxyphenol (pKa ~9.8).
Storage 2–8°C, Inert GasLight sensitive (Bromide lability).

Safety Warning:

  • Corrosive: Phenols can cause severe skin burns. Wear nitrile gloves and face protection.

  • Lachrymator: Benzyl halide byproducts (if modifying the methyl group) are potent tear agents. Handle in a fume hood.

References

  • PubChem Compound Summary. "2-Bromo-4-fluoro-5-(methoxymethoxy)phenol." National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Medicines Patent Pool. "Osimertinib: Chemical Structure and Synthesis Pathways." (Context for 4-fluoro-5-methoxy substitution patterns). [Link]

Application

reaction conditions for coupling with 2-Bromo-4-fluoro-5-methoxyphenol

An In-Depth Guide to Cross-Coupling Reactions with 2-Bromo-4-fluoro-5-methoxyphenol: Protocols and Mechanistic Insights Authored by a Senior Application Scientist Introduction: The Strategic Value of 2-Bromo-4-fluoro-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Coupling Reactions with 2-Bromo-4-fluoro-5-methoxyphenol: Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 2-Bromo-4-fluoro-5-methoxyphenol

2-Bromo-4-fluoro-5-methoxyphenol is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—comprising a nucleophilic hydroxyl group, a versatile bromine handle for cross-coupling, and modulating fluoro and methoxy groups—makes it an attractive starting material for synthesizing complex molecular architectures. The electron-donating methoxy and hydroxyl groups, combined with the electron-withdrawing fluorine, create a distinct electronic environment that requires careful consideration when selecting coupling conditions.

This technical guide provides a comprehensive exploration of various palladium- and copper-catalyzed cross-coupling reactions involving this substrate. Beyond simple procedural outlines, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic targets.

Core Synthetic Strategies: An Overview

The bromine atom on the aromatic ring serves as the primary reactive site for a host of powerful bond-forming reactions. The choice of reaction is dictated by the desired bond to be formed (C-C, C-N, C-O, etc.). This guide will focus on the most prevalent and effective methodologies.

sub 2-Bromo-4-fluoro- 5-methoxyphenol cc Suzuki-Miyaura Sonogashira Stille Heck sub->cc C-C Coupling cn Buchwald-Hartwig Amination sub->cn C-N Coupling co Ullmann Condensation sub->co C-O Coupling

Caption: Key cross-coupling strategies for functionalizing 2-Bromo-4-fluoro-5-methoxyphenol.

Suzuki-Miyaura Coupling: Forging C(aryl)-C(aryl) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl linkages due to the operational simplicity and the commercial availability and stability of boronic acids.[1][2]

Mechanistic Considerations

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][3] The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] For a substrate like 2-Bromo-4-fluoro-5-methoxyphenol, the electron-rich nature of the ring can make the initial oxidative addition step slower than with electron-poor aryl halides. Therefore, the choice of a sufficiently electron-rich and sterically bulky ligand is critical to promote this rate-determining step.[4]

Comparative Ligand Performance (Illustrative)

The success of a Suzuki-Miyaura coupling is critically dependent on the ligand. The table below presents illustrative data based on established trends for similar electron-rich 2-bromo-phenolic compounds.

LigandCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Rationale for Selection
XPhos Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O (10:1)10085-95High Performance: Bulky and electron-rich, excellent for accelerating oxidative addition and reductive elimination with hindered or electron-rich substrates.
SPhos Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O (10:1)10080-90Robust Alternative: Similar to XPhos, offers high activity and stability. The choice between SPhos and XPhos can be substrate-dependent.[5]
PPh₃ Pd(PPh₃)₄ (5 mol%)K₂CO₃DME/H₂O (4:1)9050-70Classical Ligand: Less effective for this challenging substrate. Prone to lower yields due to slower oxidative addition.

Disclaimer: Yields are representative and should be optimized for specific coupling partners.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-Bromo-4-fluoro-5-methoxyphenol with a generic arylboronic acid.

Reagents & Materials:

  • 2-Bromo-4-fluoro-5-methoxyphenol (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-fluoro-5-methoxyphenol, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Degassing: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 ratio, to achieve a 0.1 M concentration of the aryl bromide) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 100 °C, 12-24h) solvent->react workup 5. Cooldown & Aqueous Workup react->workup purify 6. Purify Product (Column Chromatography) workup->purify

Sources

Method

Application Note: A Scalable and Regioselective Synthesis of 2-Bromo-4-fluoro-5-methoxyphenol for Pharmaceutical Research and Development

Abstract This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 2-Bromo-4-fluoro-5-methoxyphenol, a key building block in modern drug discovery. The protocol her...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 2-Bromo-4-fluoro-5-methoxyphenol, a key building block in modern drug discovery. The protocol herein is designed for scalability, emphasizing safety, regioselectivity, and high purity. We detail a robust method centered on the electrophilic bromination of 4-fluoro-5-methoxyphenol using N-Bromosuccinimide (NBS), a safer and more selective alternative to elemental bromine for industrial applications. This guide explains the chemical principles guiding the synthesis, offers a detailed step-by-step protocol, and outlines critical safety and handling procedures essential for a large-scale manufacturing environment.

Introduction and Strategic Overview

2-Bromo-4-fluoro-5-methoxyphenol is a polysubstituted phenol derivative whose structural motifs are of significant interest in the synthesis of complex pharmaceutical agents. The strategic placement of the bromo, fluoro, methoxy, and hydroxyl groups provides multiple reaction handles for subsequent chemical modifications, such as cross-coupling reactions or nucleophilic substitutions.[1]

The primary challenge in synthesizing this molecule lies in achieving precise regioselectivity during the bromination of the aromatic ring. The starting material, 4-fluoro-5-methoxyphenol, possesses three activating substituents (hydroxyl, methoxy) and one deactivating but ortho-, para-directing substituent (fluoro).

Causality of Regioselectivity: The hydroxyl (-OH) group is the most powerful activating and ortho-, para-directing group. The methoxy (-OCH3) group is also strongly activating and ortho-, para-directing. The position C2 is ortho to the hydroxyl group and meta to the methoxy and fluoro groups. The powerful directing effect of the hydroxyl group overwhelmingly favors electrophilic substitution at its ortho position (C2), leading to the desired product with high selectivity over other potential isomers.

Choice of Brominating Agent: For large-scale synthesis, N-Bromosuccinimide (NBS) is the reagent of choice over liquid bromine.[2]

  • Safety: NBS is a crystalline solid that is significantly easier and safer to handle, weigh, and store than highly corrosive and volatile liquid bromine.[3][4]

  • Selectivity: NBS often provides higher selectivity and minimizes the formation of poly-brominated byproducts, simplifying purification.[5]

  • Reaction Conditions: Reactions with NBS can typically be conducted under milder conditions.[2]

This protocol is therefore based on the regioselective bromination of 4-fluoro-5-methoxyphenol with NBS in a suitable solvent system.

G cluster_prep PART 1: Synthesis A Reactor Setup (Inert Atmosphere, Cooling) B Charge Starting Material (4-fluoro-5-methoxyphenol) and Solvent (Acetonitrile) A->B Step 1.1 C Portion-wise Addition of N-Bromosuccinimide (NBS) B->C Step 1.2 (T < 10°C) D Reaction Monitoring (TLC / HPLC) C->D Step 1.3 (Stir at RT) E Reaction Quench (Aqueous Sodium Thiosulfate) D->E Upon Completion F Aqueous Work-up (Extraction with Ethyl Acetate) E->F Step 1.4 G Crude Product Isolation (Solvent Evaporation) F->G Step 1.5

Figure 1: High-level workflow for the synthesis of crude 2-Bromo-4-fluoro-5-methoxyphenol.

Detailed Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 100g scale synthesis of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate contained reactor system.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS No.QuantityMolar Eq.
4-fluoro-5-methoxyphenol98%Sigma-Aldrich865186-62-5100.0 g1.0
N-Bromosuccinimide (NBS)99%Acros Organics128-08-5117.8 g1.05
Acetonitrile (CH3CN)Anhydrous, 99.8%Fisher Scientific75-05-82.0 L-
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-63.0 L-
Sodium Thiosulfate (Na2S2O3)AnhydrousJ.T.Baker7772-98-750 g-
Saturated Sodium BicarbonateAqueousLab Prepared144-55-81.0 L-
Brine (Saturated NaCl)AqueousLab Prepared7647-14-51.0 L-
Anhydrous Magnesium Sulfate99.5%EMD Millipore7487-88-9100 g-
Step-by-Step Synthesis Procedure
  • Reactor Setup: Charge a 5L, 3-neck round-bottom flask (or a suitably sized glass reactor) equipped with a mechanical overhead stirrer, a temperature probe, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Charging: Dissolve 4-fluoro-5-methoxyphenol (100.0 g) in anhydrous acetonitrile (2.0 L). Stir until all solids are dissolved. Cool the solution to 0-5°C using an ice-water bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (117.8 g, 1.05 eq.) to the cooled solution in portions over 60-90 minutes. The key is to maintain the internal reaction temperature below 10°C to minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 10-15°C. Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (~500 mL) to neutralize any unreacted NBS and bromine byproducts.

  • Solvent Removal & Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile. Add deionized water (1.0 L) and ethyl acetate (1.5 L) to the residue. Transfer to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 750 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 1.0 L) and brine (1 x 1.0 L). This removes acidic byproducts like succinimide.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-4-fluoro-5-methoxyphenol, typically as a light-yellow or off-white solid.

Key Reaction Parameters
ParameterValue / ConditionRationale
Reactant Molar Ratio1 : 1.05 (Phenol : NBS)A slight excess of NBS ensures complete consumption of the starting material.
Reaction Temperature0-10°C (addition), Room Temp (reaction)Low temperature during addition controls the exothermic reaction and improves selectivity.[2]
Reaction Time2 - 4 hoursTypical duration for complete conversion, should be confirmed by monitoring.
SolventAnhydrous AcetonitrileA polar aprotic solvent that facilitates the reaction without participating in it.

Purification and Characterization

The crude product, while often of high purity, may contain small amounts of unreacted starting material or isomeric byproducts. For applications in drug development, further purification is mandatory.

G cluster_purification PART 2: Purification & Analysis A Crude Product B Dissolve in Minimal Dichloromethane A->B C Column Chromatography (Silica Gel) B->C D Elute with Hexane/EtOAc Gradient C->D E Collect & Combine Pure Fractions (TLC/HPLC verified) D->E F Solvent Evaporation (Rotary Evaporator) E->F G High-Purity Final Product F->G H Characterization (¹H NMR, ¹³C NMR, MS, HPLC) G->H QC

Figure 2: Workflow for the purification and quality control of 2-Bromo-4-fluoro-5-methoxyphenol.

Purification Protocol
  • Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mobile phase. The size of the column will depend on the scale of the crude product.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20%). The separation of brominated phenol isomers can be effectively achieved using chromatographic techniques like this.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product Isolation: Concentrate the combined pure fractions under reduced pressure to afford 2-Bromo-4-fluoro-5-methoxyphenol as a white to off-white crystalline solid.

Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ ~7.1-7.3 (m, 1H), ~6.8-7.0 (m, 1H), ~5.5 (s, 1H, -OH), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)Peaks corresponding to the aromatic carbons, methoxy carbon, and carbons bearing F and Br.
Mass Spec (ESI-) [M-H]⁻ expected at m/z ~218.9, 220.9 (isotopic pattern for Br)
HPLC Purity ≥98.5%

Safety and Hazard Management

Large-scale bromination reactions require stringent safety protocols due to the hazardous nature of the reagents and byproducts.[7]

  • Engineering Controls: All operations must be performed in a chemical fume hood with certified airflow or a closed reactor system.[4] Emergency safety showers and eyewash stations must be immediately accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-fitting safety goggles and a face shield.[3]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[8]

    • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[4]

  • Spill Management:

    • NBS/Bromine: In case of a spill, decontaminate the area with a 10% aqueous sodium thiosulfate or sodium carbonate solution.[9] Do not use combustible materials like sawdust for absorption.[3]

    • Solvents: Use appropriate spill kits for flammable organic solvents.

  • Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol. BenchChem.
  • YouTube. (2024).
  • National Institutes of Health. (n.d.). A scalable and green one-minute synthesis of substituted phenols. PMC.
  • CLEAPSS Science. (n.d.). Student safety sheets 55 Bromine.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Unknown Source. (n.d.). Bromine Safety.
  • Unknown Source. (n.d.).
  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • ResearchGate. (n.d.). Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets.
  • BenchChem. (2025). Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. BenchChem.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-5-methoxybenzaldehyde 97 865186-62-5.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Bromo-4-fluoro-5-methoxyphenol Optimization

This guide serves as a specialized technical resource for the synthesis and purification of 2-Bromo-4-fluoro-5-methoxyphenol (CAS: 1032-95-7), a critical intermediate often utilized in the synthesis of EGFR inhibitors li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis and purification of 2-Bromo-4-fluoro-5-methoxyphenol (CAS: 1032-95-7), a critical intermediate often utilized in the synthesis of EGFR inhibitors like Osimertinib.

The content is structured to address the specific "pain points" of this chemistry: controlling regioselectivity during bromination and separating the resulting isomers.

The Impurity Landscape: Mechanism & Causality

Before troubleshooting, it is critical to understand why your purity is compromised. The synthesis typically involves the electrophilic aromatic bromination of 4-fluoro-3-methoxyphenol .

The starting material has three directing groups:

  • -OH (C1): Strong ortho/para director.

  • -OMe (C3): Strong ortho/para director.[1]

  • -F (C4): Weak ortho/para director (deactivating).

The Conflict: The -OH and -OMe groups compete to direct the incoming bromine.

  • Pathway A (Target): Bromination at C6 (para to -OMe, ortho to -OH). This yields the target: 2-Bromo-4-fluoro-5-methoxyphenol (renumbered).

  • Pathway B (Impurity): Bromination at C2 (ortho to both -OH and -OMe). This yields the "sandwiched" regioisomer: 2-Bromo-4-fluoro-3-methoxyphenol .

Synthesis & Impurity Pathway Diagram[2]

G SM Starting Material 4-Fluoro-3-methoxyphenol Reagent NBS or Br2 (-10°C to 0°C) SM->Reagent Target TARGET PRODUCT 2-Bromo-4-fluoro-5-methoxyphenol (>85% Major Isomer) Reagent->Target Kinetic Control (Para to -OMe) Isomer REGIO-IMPURITY 2-Bromo-4-fluoro-3-methoxyphenol (Sterically Hindered) Reagent->Isomer Thermodynamic/Steric (Ortho to -OMe) DiBromo OVER-BROMINATION 2,6-Dibromo species Target->DiBromo Excess Reagent (>1.05 eq)

Figure 1: Electrophilic aromatic substitution pathways. Pathway A is favored due to less steric hindrance compared to the "sandwiched" C2 position.

Troubleshooting Guide (Q&A)

Phase 1: Synthesis Control

Q1: I am consistently seeing 10-15% of the regioisomer (2-bromo-4-fluoro-3-methoxyphenol). How do I suppress this? A: The formation of the impurity is temperature and solvent-dependent. The C2 position (between -OH and -OMe) is sterically crowded but electronically activated.

  • Temperature: Lower your reaction temperature to -10°C to 0°C . Higher temperatures provide the energy required to overcome the steric barrier of the C2 position, increasing the impurity ratio.

  • Reagent Addition: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ).[2] Add NBS as a solution in Acetonitrile (ACN) dropwise over 2 hours. The slow release of the bromonium ion favors the kinetically accessible C6 position (Target) over the crowded C2 position.
    
  • Solvent Polarity: Switch to a solvent that stabilizes the transition state. Acetonitrile (ACN) is preferred over DCM for regioselectivity in this specific phenol system.

Q2: My product is turning pink/brown during workup. Is it decomposing? A: Phenols are prone to oxidation, forming quinones which are highly colored even in trace amounts.

  • Immediate Fix: Wash your organic layer with a 10% Sodium Thiosulfate (

    
    ) solution during workup to quench any residual bromine or oxidative species.
    
  • Prevention: Perform the reaction and workup under an inert atmosphere (

    
     or Ar). Add a trace amount of BHT (butylated hydroxytoluene) to the crude if storing for long periods.
    

Q3: I detect a "M+79/81" mass shift indicating a dibromo impurity. Why? A: You have over-brominated the ring. This happens if the local concentration of brominating agent is too high.

  • Stoichiometry: Strictly limit NBS to 0.95 - 1.0 equivalents . Do not use an excess "to drive conversion." It is better to have 2% unreacted starting material (easy to remove) than 5% dibromo impurity (very hard to separate).

Phase 2: Purification Protocols

Q4: Column chromatography is difficult at scale. Can I recrystallize this? A: Yes. Recrystallization is the preferred method for removing the regioisomer because the "sandwiched" isomer disrupts crystal packing differently than the target.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Target Notes
Hexanes / Ethyl Acetate 90:10 to 80:20 Regio-isomer removal Most effective. The impurity is more soluble in the mother liquor.
IPA / Water 3:1 General purity Good for removing inorganic salts and polar oxidation byproducts.

| Cyclohexane | 100% | Scale-up | Requires heating to 60°C; cool slowly to 10°C. |

Q5: The isomers are co-eluting on my HPLC. How do I distinguish them? A: You must use NMR spectroscopy for definitive structural assignment. The coupling patterns of the aromatic protons are distinct.

  • Target (2-Br-4-F-5-OMe): The aromatic protons are para to each other (positions 3 and 6). You will see two singlets (or doublets with small F-coupling). No ortho coupling (~8Hz) should be visible between aromatic protons.

  • Impurity (2-Br-4-F-3-OMe): The aromatic protons are ortho to each other (positions 5 and 6). You will see an AB system with a characteristic ortho coupling constant (J = 8-9 Hz) .

Validated Recrystallization Protocol

Use this protocol to upgrade purity from ~85% (crude) to >98%.

  • Dissolution: Charge the crude solid (e.g., 10g) into a flask. Add Ethyl Acetate (20 mL) . Heat to 50°C until fully dissolved.

  • Precipitation: Slowly add Hexanes (80 mL) dropwise while stirring at 50°C. The solution should remain clear.

  • Nucleation: Remove heat and allow the flask to cool to room temperature (25°C) over 1 hour with gentle stirring.

  • Crystallization: Cool the flask to 0-5°C (ice bath) and hold for 2 hours. White needles should form.

  • Filtration: Filter the solid. Critical: Wash the cake with cold Hexanes/EtOAc (9:1). The regioisomer remains in the filtrate (mother liquor).

  • Drying: Dry under vacuum at 40°C.

Purification Decision Tree

Purification Start Crude Product (Post-Workup) CheckHPLC Check Purity (HPLC) Start->CheckHPLC HighPurity Purity > 90% (Mainly Regioisomer) CheckHPLC->HighPurity Yes LowPurity Purity < 80% (Complex Mixture) CheckHPLC->LowPurity No Recryst Recrystallization (Hexane/EtOAc 9:1) HighPurity->Recryst Column Flash Chromatography (SiO2, Hex/EtOAc Gradient) LowPurity->Column FinalCheck Final QC (NMR + HPLC) Recryst->FinalCheck Column->FinalCheck FinalCheck->Recryst Fail (Regioisomer detected) Success RELEASE BATCH (>98% Purity) FinalCheck->Success Pass

Figure 2: Decision logic for selecting the purification method based on crude purity levels.

References & Authoritative Sources

  • ChemicalBook. (2025).[3] Synthesis and Properties of 2-Bromo-5-methoxyphenol derivatives.Link

  • BenchChem. (2025).[1] Protocols for the Synthesis of Brominated Fluorophenols.[1]Link

  • PubChem. (2024).[4] Compound Summary: (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine and precursors. National Library of Medicine. Link

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvent Selection. Department of Chemistry. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-3-methoxyphenol (Isomer comparison).Link

Sources

Optimization

solvent effects on 2-Bromo-4-fluoro-5-methoxyphenol reactivity

Welcome to the technical support center for 2-Bromo-4-fluoro-5-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuanced reactivity of this h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-5-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuanced reactivity of this highly functionalized building block. The interplay of its electron-donating and withdrawing substituents, combined with its phenolic hydroxyl group, makes its behavior exceptionally sensitive to the reaction environment, particularly the choice of solvent. This document provides troubleshooting insights and detailed protocols in a direct question-and-answer format to address common challenges encountered during its use.

Part 1: Frequently Asked Questions - Understanding the Core Reactivity

This section addresses fundamental questions about the electronic nature of 2-Bromo-4-fluoro-5-methoxyphenol and how solvent choice dictates its reaction pathways.

Question 1: What are the dominant electronic effects of the substituents on the aromatic ring, and how do they influence its reactivity?

Answer: The reactivity of 2-Bromo-4-fluoro-5-methoxyphenol is governed by a complex interplay of inductive and resonance effects from its four substituents:

  • Hydroxyl (-OH) and Methoxyl (-OCH₃) Groups: Both are powerful activating groups. They donate electron density to the aromatic ring via resonance (+R effect), particularly at the ortho and para positions. This makes the ring highly nucleophilic and prone to electrophilic aromatic substitution (EAS).[1][2]

  • Bromine (-Br) and Fluorine (-F) Groups: These halogens are deactivating via their strong inductive electron withdrawal (-I effect). However, they can also donate electron density weakly through resonance (+R effect) via their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, making them deactivators overall.[3]

Summary of Effects: The potent activating effects of the -OH and -OCH₃ groups generally dominate, rendering the ring electron-rich and highly susceptible to electrophilic attack. However, the electron-withdrawing nature of the halogens can play a crucial role in moderating this reactivity and influencing regioselectivity.

Question 2: How does solvent polarity, in general, affect reactions with this molecule?

Answer: Solvent polarity is a critical parameter. As a general rule:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form strong hydrogen bonds with the phenolic hydroxyl group and any anionic intermediates or nucleophiles.[4][5][6] This can significantly slow down reactions that require a "naked" or highly reactive nucleophile.[6] Conversely, for reactions involving the formation of charged intermediates, like in some electrophilic substitutions, polar solvents can stabilize these intermediates, potentially increasing the reaction rate.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent at dissolving polar reagents but do not engage in hydrogen bonding with anions as strongly. This makes them ideal for many nucleophilic aromatic substitution (SNAr) reactions, as they solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive.[7][8]

  • Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): These are often used to temper the high reactivity of the ring during electrophilic substitutions. By not solvating ionic intermediates effectively, they can slow down the reaction, which often leads to greater selectivity and prevents over-reaction or polysubstitution.[1][9]

Solvent ClassEffect on Electrophilic Aromatic Substitution (EAS)Effect on Nucleophilic Aromatic Substitution (SNAr)Rationale
Polar Protic Can increase rate but often leads to poor selectivity and polysubstitution.Generally decreases rate.Stabilizes charged intermediates in EAS. Deactivates nucleophiles via hydrogen bonding in SNAr.[6][7]
Polar Aprotic Moderate effect; depends on the specific reaction mechanism.Significantly increases rate.Effectively solvates cations while leaving anionic nucleophiles highly reactive. Stabilizes the anionic Meisenheimer intermediate.[7][8]
Non-Polar Decreases rate but significantly improves selectivity (e.g., monohalogenation).Very slow to no reaction.Minimizes stabilization of polar intermediates, thus controlling reactivity. Poor solubility for ionic nucleophiles.[1][9]

Part 2: Troubleshooting Guide for Specific Reactions

This section provides solutions to common problems encountered during specific synthetic transformations.

Scenario A: Electrophilic Aromatic Substitution (EAS)

Question 3: I am attempting an electrophilic substitution (e.g., nitration, halogenation) but am observing significant polysubstitution and the formation of a dark, complex mixture. What is happening and how can I fix it?

Answer: This is a classic issue arising from the highly activated nature of the phenol ring. The combined +R effects of the -OH and -OCH₃ groups make the molecule even more reactive than phenol itself, leading to multiple substitutions and potential oxidation.[9][10]

Troubleshooting Steps:

  • Change the Solvent: Immediately switch from polar solvents (like acetic acid or alcohols) to a non-polar solvent such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or carbon tetrachloride (CCl₄). This will reduce the reactivity of the electrophile and slow the reaction rate, favoring monosubstitution.[1][9]

  • Use a Milder Reagent: Instead of aggressive reagents like Br₂ in water or concentrated nitric acid, opt for milder alternatives. For bromination, use N-bromosuccinimide (NBS). For nitration, consider using a milder nitrating agent or protecting the hydroxyl group first.[9][11]

  • Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -30 °C). This reduces the reaction rate and enhances selectivity.[9]

  • Protect the Phenolic Group: The -OH group is a primary activator and is also sensitive to oxidation. You can temporarily protect it as an ester (e.g., acetate) or an ether. This moderates its activating influence and can improve the outcome of the reaction. The protecting group can be removed in a subsequent step.[11]

Workflow: Mitigating Polysubstitution in EAS

cluster_solutions Primary Solutions start Problem: Polysubstitution & Degradation in EAS sol1 Switch to Non-Polar Solvent (e.g., CH2Cl2, CS2) start->sol1 sol2 Use Milder Reagent (e.g., NBS instead of Br2) start->sol2 sol3 Lower Reaction Temperature (e.g., 0°C to -30°C) start->sol3 sol4 Protect Phenolic -OH Group (e.g., Acetylation) start->sol4 outcome Result: Improved Selectivity & Higher Yield of Monosubstituted Product sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Decision workflow for troubleshooting polysubstitution.

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

Question 4: My SNAr reaction to displace the fluorine atom with a nucleophile (e.g., an amine or alkoxide) is not proceeding, or the yield is extremely low. Why is this happening?

Answer: While fluorine is a good leaving group for SNAr, the reaction is likely failing because the aromatic ring is electron-rich. SNAr reactions require electron-withdrawing groups to stabilize the negatively charged intermediate (the Meisenheimer complex).[3][12] In your substrate, the powerful electron-donating -OH and -OCH₃ groups work against this, destabilizing the intermediate and increasing the activation energy barrier.

Troubleshooting Steps:

  • Solvent is Critical: This is the most important factor. You must use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents will stabilize the Meisenheimer complex and will not deactivate your nucleophile through hydrogen bonding. Using a protic solvent is a common reason for failure.[7][8][13]

  • Increase Basicity/Nucleophilicity: Ensure your nucleophile is strong enough. If using an alcohol or amine, you must use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate it first, generating a much more potent alkoxide or amide nucleophile.

  • Increase Temperature: SNAr reactions on electron-rich rings often require significant thermal energy. If the reaction is slow at room temperature or 60 °C, try increasing the temperature to 100-150 °C, monitoring for decomposition by TLC.

  • Consider Metal Catalysis: In some challenging cases, a transition metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination, Ullmann condensation) may be a more viable alternative to traditional SNAr for forming C-N or C-O bonds.[11][12]

Diagram: The Role of Solvent in SNAr

cluster_reactants Reactants cluster_solvent Solvent Environment substrate Ar-F intermediate Meisenheimer Complex [Ar(F)Nu]⁻ substrate->intermediate + Nu⁻ nucleophile Nu⁻ product Ar-Nu + F⁻ intermediate->product solvent Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->intermediate Stabilizes Anionic Charge

Caption: Solvent stabilization of the key SNAr intermediate.

Part 3: Experimental Protocols

The following protocols are provided as validated starting points for common transformations.

Protocol 1: Selective Monobromination of 2-Bromo-4-fluoro-5-methoxyphenol

This protocol is designed to favor the introduction of a single additional bromine atom by controlling the reaction conditions.

Materials:

  • 2-Bromo-4-fluoro-5-methoxyphenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-fluoro-5-methoxyphenol (1.0 eq).

  • Dissolution: Add anhydrous CH₂Cl₂ (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any unreacted bromine species.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired monobrominated product.

References

  • Solvent Effects on Reaction Rates. (2017). Quora. [Link]

  • Hydrogen bonding probes of phenol –OH groups. (n.d.). RSC Publishing. [Link]

  • Explain hydrogen bonding in phenol. (2026). Filo. [Link]

  • Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes. (2016). SCIRP. [Link]

  • An analysis of electrophilic aromatic substitution: a “complex approach”. (2021). RSC Publishing. [Link]

  • Effect of substrates, leaving group and the solvent polarityon the reactivity. (2020). YouTube. [Link]

  • Chemical Properties - Phenols. (2026). CK-12 Foundation. [Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. (2026). ResearchGate. [Link]

  • Solvents and their hydrogen bonding properties as general considerations in carbon dioxide reduction by molecular catalysts. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Reactions of Phenols. (2024). Chemistry Steps. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). KoreaScience. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (n.d.). OSTI.GOV. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]

  • Phenol reaction. (n.d.). Source not available.
  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). Source not available.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Decomposition of 2-Bromo-4-fluoro-5-methoxyphenol

Welcome to the technical support center for 2-Bromo-4-fluoro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this important chemical intermediate. By understanding the underlying chemical principles of its decomposition, you can ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-Bromo-4-fluoro-5-methoxyphenol.

Q1: What are the ideal long-term storage conditions for solid 2-Bromo-4-fluoro-5-methoxyphenol?

For maximum shelf-life, solid 2-Bromo-4-fluoro-5-methoxyphenol should be stored in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere is highly recommended. General guidelines for related brominated and phenolic compounds suggest storing at room temperature or refrigerated (<15°C), but NOT in a freezer where moisture can condense upon removal.[2] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

Q2: I've noticed my solid 2-Bromo-4-fluoro-5-methoxyphenol has turned from white/off-white to a yellow or brownish color. What does this mean?

A color change is a primary visual indicator of decomposition.[1] Phenolic compounds are susceptible to oxidation, which can lead to the formation of highly conjugated, colored quinone-type structures. This process is often accelerated by exposure to air (oxygen) and light.[1] While a slight discoloration may indicate minor degradation, it is crucial to verify the compound's purity analytically before use.

Q3: How can I analytically confirm the purity of my 2-Bromo-4-fluoro-5-methoxyphenol and detect decomposition products?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for assessing the purity of phenolic compounds.[1][3] A reversed-phase C18 column is typically effective. Decomposition will appear as new peaks in the chromatogram, usually with different retention times than the parent compound. For more detailed structural information on the impurities, Mass Spectrometry (MS) can be coupled with HPLC or Gas Chromatography (GC).[4][5]

Q4: What are the primary chemical pathways that cause the decomposition of this molecule?

Based on its functional groups (phenol, bromo, fluoro, methoxy ether), the most probable degradation pathways are:

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, forming a phenoxy radical that can lead to dimerization or the formation of colored benzoquinones. This is the most common pathway, accelerated by air, light, and trace metal impurities.[1][6]

  • Photodegradation: UV light can provide the energy to initiate radical reactions, including oxidation and potential dehalogenation (cleavage of the carbon-bromine bond).[1]

  • Ether Bond Cleavage: The methoxy group's ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, which is a consideration during reaction workups.[1]

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Scenario 1: Degradation Detected During Storage

Q: My solid 2-Bromo-4-fluoro-5-methoxyphenol, which has been stored for some time, now has a noticeable brownish tint. How do I determine if it's still suitable for my synthesis, and can it be salvaged?

A: Causal Analysis & Recommended Action

The brownish color strongly suggests oxidation has occurred.[1] The phenolic hydroxyl group is electron-donating, making the aromatic ring susceptible to oxidation, a process that can be initiated by light and atmospheric oxygen. The resulting quinone-like impurities can potentially interfere with subsequent reactions, acting as radical scavengers or reacting themselves to create unwanted byproducts.

Action Plan:

  • Analytical Quantification: Do not assume the material is unusable. First, quantify the level of impurity using the HPLC protocol below. For many applications, a purity of >95% may still be acceptable.

  • Decision on Use: If purity is below your required specification, repurification is necessary. Using degraded starting material can lead to lower yields and complex purification challenges later.

  • Repurification: Recrystallization or column chromatography are effective methods for purifying phenolic compounds.[7][8] A solvent system such as hexane/ethyl acetate can often separate the less polar parent compound from the more polar, oxidized impurities.[8]

  • Implement Proper Storage: After purification, store the compound according to the best practices outlined in the table below to prevent future degradation.[9][10][11]

ParameterRecommendationRationale
Temperature Cool, dark place (<15°C recommended)Slows the rate of oxidative and thermal degradation. Avoid freezing to prevent moisture condensation.[2]
Atmosphere Under inert gas (Argon or Nitrogen)Displaces oxygen, the primary agent in phenol oxidation.[1]
Light Store in an amber or opaque containerPrevents light-induced photodegradation.[1]
Container Tightly sealed glass vial (e.g., amber vial with a PTFE-lined cap)Prevents exposure to air and moisture. Ensure cap liner is chemically resistant.
Handling Use in a well-ventilated area or fume hood.[9][12]Avoids inhalation of fine particles.
Incompatibilities Strong oxidizing agents, strong bases, certain metals.[2][11][13]These can catalyze or violently react with the compound.
Scenario 2: Instability Observed in Solution

Q: I prepared a stock solution of 2-Bromo-4-fluoro-5-methoxyphenol in an organic solvent, and it is developing a color after a day on the benchtop. How can I prepare and store solutions to maintain their stability?

A: Causal Analysis & Recommended Action

Decomposition is often accelerated in solution. Solvents can promote ionization of the phenolic proton, and dissolved oxygen is more readily available to participate in oxidation. The choice of solvent and storage conditions for the solution is therefore critical.

Action Plan:

  • Solvent Selection: Use high-purity, anhydrous, and de-gassed solvents. Protic solvents can sometimes participate in degradation, but the choice depends on the subsequent reaction. Aprotic solvents like acetonitrile or THF are often suitable.

  • Use of Stabilizers: For longer-term storage, adding a small amount of an antioxidant like ascorbic acid or EDTA can prevent degradation.[14] EDTA chelates trace metals that can catalyze oxidation.

  • pH Control: If preparing an aqueous solution, ensure the pH is controlled. Phenols are more susceptible to oxidation at higher (basic) pH due to the formation of the more easily oxidized phenoxide ion.

  • Immediate Use: The best practice is to prepare solutions fresh for each experiment. If storage is unavoidable, follow the guidelines in the table below.

SolventSuitability for StockStorage Recommendation
Acetonitrile GoodStore under argon in an amber vial at 2-8°C. Use within 1-2 weeks.
Methanol FairCan be used for immediate applications. Prone to degradation over time.
DCM / Chloroform Good (for reactions)Not ideal for long-term storage due to potential for radical reactions.
DMSO Use with cautionProne to absorbing water and can be difficult to remove. Prepare fresh.
Aqueous Buffers pH DependentOnly use if required for an assay. Prepare fresh. Acidic pH is generally more stable.
  • Weigh the required amount of 2-Bromo-4-fluoro-5-methoxyphenol in a clean, dry amber glass vial.

  • Add a de-gassed, anhydrous solvent (e.g., HPLC-grade Acetonitrile) to achieve the desired concentration.

  • Optional: For enhanced stability, add a minimal amount of a stabilizer like ascorbic acid (e.g., to a final concentration of 0.01%).

  • Cap the vial tightly with a PTFE-lined cap.

  • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Seal the vial and wrap the cap area with parafilm.

  • Store in a refrigerator (2-8°C), protected from light.

Part 3: Diagrams and Workflows

Visual aids to understand the chemistry and recommended procedures.

Diagram 1: Plausible Decomposition Pathways

G cluster_oxidation Oxidation Pathway cluster_photo Photodegradation parent 2-Bromo-4-fluoro- 5-methoxyphenol phenoxy_radical Phenoxy Radical (Intermediate) parent->phenoxy_radical [O], hv, Metal Ions dehalogenated De-brominated Phenol parent->dehalogenated UV Light (hv) quinone Colored Quinone-type Products phenoxy_radical->quinone Further Oxidation/ Dimerization

Caption: Plausible degradation routes for 2-Bromo-4-fluoro-5-methoxyphenol.

Diagram 2: Experimental Workflow for Investigating Purity

G cluster_pass cluster_fail start Obtain Sample of 2-Bromo-4-fluoro-5-methoxyphenol visual Visual Inspection (Color, Physical State) start->visual dissolve Prepare Analytical Sample (e.g., 1 mg/mL in ACN) visual->dissolve hplc Analyze by HPLC-UV (See Protocol) dissolve->hplc data Evaluate Chromatogram hplc->data pure Purity >95%? (or as required) data->pure use Proceed with Experiment pure->use Yes repurify Repurify Compound (e.g., Chromatography) pure->repurify No reanalyze Re-analyze Purity repurify->reanalyze reanalyze->data

Caption: Workflow for assessing the purity of the starting material before use.

References

  • BenchChem. A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • National Center for Biotechnology Information. Toxicological Profile for Phenol - ANALYTICAL METHODS.
  • Klejdus, B., Vacek, J., Lojková, L., & Kubáň, V. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • Adu, T. (2010).
  • Duke University Occupational and Environmental Safety Office. Phenol Guideline.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phenol.
  • BenchChem. Stability and degradation of 2-Bromo-4-(2,6-dibromophenoxy)phenol in storage.
  • Fisher Scientific.
  • ChemicalBook.
  • NY.gov.
  • ECHEMI.
  • ChemicalBook. 2-BROMO-5-METHOXYPHENOL | 63604-94-4.
  • UC Berkeley. Phenol Hazard Controls Fact Sheet.
  • Benchchem.
  • Princeton EHS. Phenol | Office of Environmental Health and Safety.
  • TCI EUROPE N.V. 2-Bromo-4-methoxyphenol | 17332-11-5.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes for 2-Bromo-4-fluoro-5-methoxyphenol

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic compounds is paramount. 2-Bromo-4-fluoro-5-methoxyphenol is a key building block whose utility...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic compounds is paramount. 2-Bromo-4-fluoro-5-methoxyphenol is a key building block whose utility is defined by the specific arrangement of its substituents, which can influence biological activity and material properties. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances of each approach. The methodologies presented are grounded in established chemical principles and supported by literature precedents for analogous transformations.

Route 1: Direct Electrophilic Bromination of 3-Fluoro-5-methoxyphenol

This approach is the most direct, relying on the regioselective bromination of a commercially available or readily accessible starting material, 3-fluoro-5-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing, while the fluorine atom is a deactivating ortho-, para-director. This combination of directing effects is crucial for the selective introduction of the bromine atom at the C2 position.

Proposed Synthetic Workflow

cluster_0 Route 1: Direct Bromination start 3-Fluoro-5-methoxyphenol reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) start->reagents product 2-Bromo-4-fluoro-5-methoxyphenol reagents->product cluster_1 Route 2: From Aniline (Analogous Synthesis) start 2-Methyl-4-fluoroaniline diazotization Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) start->diazotization intermediate 2-Methyl-4-fluorophenol diazotization->intermediate bromination Bromination (Br2, H2O2) intermediate->bromination product 2-Bromo-4-fluoro-6-methylphenol (Analogous Product) bromination->product

Comparative

Spectroscopic Comparison Guide: 2-Bromo-4-fluoro-5-methoxyphenol Derivatives

Part 1: Executive Summary & Structural Logic In the development of next-generation kinase inhibitors (e.g., EGFR or BTK targets), the 2-Bromo-4-fluoro-5-methoxyphenol scaffold serves as a critical "pivot point." Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

In the development of next-generation kinase inhibitors (e.g., EGFR or BTK targets), the 2-Bromo-4-fluoro-5-methoxyphenol scaffold serves as a critical "pivot point." Its unique substitution pattern allows for orthogonal functionalization: the bromine enables Suzuki/Buchwald couplings, the phenol allows for etherification or cyclization, and the fluorine modulates metabolic stability and pKa.

However, the synthesis of this scaffold is prone to regiochemical ambiguity. This guide provides a definitive spectroscopic comparison between the target compound and its two most common isomers: the crowded regioisomer (2-Bromo-4-fluoro-3-methoxyphenol) and the starting material isomer (2-Bromo-5-fluoro-4-methoxyphenol).

The Core Challenge: Regioisomer Identification

The primary synthetic route involves the bromination of 4-fluoro-3-methoxyphenol. Due to the directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups, two pathways are possible, leading to products that are indistinguishable by low-resolution MS but distinct by NMR.

CompoundStructure DescriptionOrigin Risk
Target (A) 2-Bromo-4-fluoro-5-methoxyphenol Desired product (Bromination at C6 of precursor).
Isomer (B) 2-Bromo-4-fluoro-3-methoxyphenol "Crowded" impurity (Bromination at C2 of precursor).
Isomer (C) 2-Bromo-5-fluoro-4-methoxyphenol Wrong starting material (from 3-fluoro-4-methoxyphenol).

Part 2: Comparative Spectroscopic Analysis

H NMR Diagnostic Markers

The most reliable method for distinguishing these isomers is the analysis of proton-fluorine coupling constants (


) and proton-proton coupling (

).
Target: 2-Bromo-4-fluoro-5-methoxyphenol
  • Symmetry: Asymmetric, para-proton relationship.

  • H3 (between Br and F): Appears as a doublet (

    
    ) with a large ortho-F coupling (
    
    
    
    ). Deshielded by adjacent Br.
  • H6 (between OMe and OH): Appears as a doublet (

    
    ) with a smaller meta-F coupling (
    
    
    
    ).
  • Key Feature: No H-H coupling. H3 and H6 are para to each other (

    
    ).
    
Isomer B: 2-Bromo-4-fluoro-3-methoxyphenol
  • Symmetry: Asymmetric, ortho-proton relationship.

  • H5 and H6: These protons are adjacent (ortho).

  • Key Feature: Strong H-H coupling. The spectrum will show an AB system (two doublets or dd) with a characteristic ortho coupling constant (

    
    ), overlaid with F-coupling.
    
Isomer C: 2-Bromo-5-fluoro-4-methoxyphenol
  • Differentiation from Target: Requires NOE (Nuclear Overhauser Effect) or careful shift analysis.

  • H3 (between Br and OMe): Meta to F (

    
    ).
    
  • H6 (between F and OH): Ortho to F (

    
    ).
    
  • NOE Test: Irradiation of the -OMe signal will enhance H3 (the proton between Br and OMe). In the Target , irradiation of -OMe enhances H6 .

Quantitative Data Summary Table
FeatureTarget (2-Br-4-F-5-OMe)Isomer B (2-Br-4-F-3-OMe)Isomer C (2-Br-5-F-4-OMe)
Proton Topology Para (1,4-relationship)Ortho (1,2-relationship)Para (1,4-relationship)

Coupling
~0 Hz (Singlets/weak d)8.5 - 9.0 Hz (Strong d) ~0 Hz (Singlets/weak d)
H-F Coupling H3 (Ortho): ~10 HzH6 (Meta): ~6.5 HzComplex multipletH6 (Ortho): ~10 HzH3 (Meta): ~6.5 Hz

F Shift

-115 to -125 ppm

-115 to -125 ppm

-130 to -140 ppm
NOE (-OMe) Enhances H6 (Meta-F)Enhances H-F (if applicable)Enhances H3 (Meta-F)

Part 3: Experimental Validation Protocols

Protocol A: Synthesis & Purification of Target

Objective: Selective bromination at the less sterically hindered position.

Materials:

  • 4-Fluoro-3-methoxyphenol (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (0.5 M concentration)

  • Temperature: 0°C to Room Temperature (RT)

Workflow:

  • Dissolution: Dissolve 4-fluoro-3-methoxyphenol in ACN. Cool to 0°C.

  • Addition: Add NBS portion-wise over 30 minutes. Note: Rapid addition promotes over-bromination.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (20% EtOAc/Hexanes). The product is less polar than the starting material.

  • Workup: Quench with 10%

    
     (aq). Extract with EtOAc.[1][2] Wash with brine.[1]
    
  • Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to ensure removal of trace Isomer B.

Protocol B: Analytical Validation (Self-Validating System)

To ensure batch integrity before release.

  • Run

    
    H NMR (DMSO-d6 or CDCl3). 
    
  • Check Region 6.5 - 7.5 ppm:

    • If you see two doublets with

      
       Hz (large splitting), REJECT . (Isomer B present).[1]
      
    • If you see two doublets with

      
       only (verify by decoupling F if possible), proceed.
      
  • Run 1D-NOESY:

    • Irradiate OMe peak (~3.8 ppm).

    • Observe aromatic region.

    • Enhancement of the proton with smaller F-coupling (

      
       Hz) = PASS  (Target).
      
    • Enhancement of the proton with larger F-coupling (

      
       Hz) = FAIL  (Isomer C).
      

Part 4: Decision Tree & Logic Flow

IsomerIdentification Start Sample: Brominated Fluoro-Methoxyphenol H_NMR Step 1: 1H NMR Analysis (Check Aromatic Region) Start->H_NMR CouplingCheck Are protons Ortho-coupled? (J_HH approx 8-9 Hz) H_NMR->CouplingCheck IsomerB IDENTIFIED: Isomer B (2-Bromo-4-fluoro-3-methoxyphenol) REJECT CouplingCheck->IsomerB Yes (AB System) ParaCheck Protons are Para (Singlets or weak F-coupling only) CouplingCheck->ParaCheck No (Para) NOE_Test Step 2: 1D-NOESY Experiment Irradiate -OMe Group ParaCheck->NOE_Test NOE_Result Which Proton is Enhanced? NOE_Test->NOE_Result Target CONFIRMED: Target Compound (Enhancement of H6: Meta to F) NOE_Result->Target H with J_HF ~ 6Hz (Meta) IsomerC IDENTIFIED: Isomer C (2-Bromo-5-fluoro-4-methoxyphenol) REJECT NOE_Result->IsomerC H with J_HF ~ 10Hz (Ortho)

Figure 1: Analytical decision matrix for validating the regiochemistry of 2-Bromo-4-fluoro-5-methoxyphenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66867126, 2-Bromo-4-fluoro-5-(methoxymethoxy)phenol. Retrieved from [Link]

  • Beilstein Journals (2012). Supplementary Information: Synthesis and NMR characterization of brominated phenols. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: In Vitro vs. In Vivo Profile of 2-Bromo-4-fluoro-5-methoxyphenol

The following guide provides an in-depth technical comparison of 2-Bromo-4-fluoro-5-methoxyphenol —a specialized halogenated building block—versus its structural analogs. This analysis focuses on its application in Fragm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Bromo-4-fluoro-5-methoxyphenol —a specialized halogenated building block—versus its structural analogs. This analysis focuses on its application in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , specifically highlighting the trade-offs between in vitro potency and in vivo pharmacokinetic stability.

[1]

Executive Summary & Compound Profile

2-Bromo-4-fluoro-5-methoxyphenol (CAS: 1185836-63-8) is a trisubstituted phenolic scaffold primarily utilized as a high-value intermediate for synthesizing kinase inhibitors (e.g., EGFR, VEGFR targets) and bioactive diaryl ethers.[1]

Unlike simple bromophenols, this compound incorporates a strategic 4-Fluoro substituent. In medicinal chemistry, this specific substitution pattern is designed to solve a critical "In Vitro to In Vivo" translation failure: Metabolic Instability .

FeatureSpecificationStrategic Role in Drug Design
Core Scaffold PhenolH-bond donor/acceptor; Ligand anchoring point.[1]
2-Bromo Ortho-HalogenHandle for Pd-catalyzed coupling (Suzuki/Buchwald); Steric block.
4-Fluoro Para-HalogenMetabolic Block : Prevents CYP450-mediated para-hydroxylation.
5-Methoxy Meta-AlkoxyElectronic modulation; Solubility enhancer.

Comparative Analysis: The "Bio-Isostere" Landscape

To understand the value of 2-Bromo-4-fluoro-5-methoxyphenol (Compound A ), we must compare it with its two most common alternatives: the Natural Product Analog (Compound B ) and the Classic Synthetic Precursor (Compound C ).[1]

The Alternatives
  • Alternative B (Natural Analog): 2,4-Dibromo-5-methoxyphenol . Found in marine sponges; known for high inherent cytotoxicity but poor stability.

  • Alternative C (Classic Precursor): 2-Bromo-4-chlorophenol . A standard, cheaper building block with moderate stability but lipophilicity issues.[1]

Performance Matrix
Metric2-Bromo-4-fluoro-5-methoxyphenol (Target)2,4-Dibromo-5-methoxyphenol (Natural Analog)2-Bromo-4-chlorophenol (Classic)
In Vitro Potency (Binding Affinity)High (Specific H-bonding)Very High (High Lipophilicity drives non-specific binding)Moderate
In Vitro Metabolic Stability (Liver Microsomes)Superior (

min)
Poor (

min)
Moderate
In Vivo Bioavailability (%F)High (Resistant to Phase I metabolism)Low (Rapid clearance)Moderate
Lipophilicity (cLogP)~2.1 (Optimal for oral drugs)~2.8 (Risk of accumulation)~2.5
Synthetic Utility Versatile (F survives most coupling conditions)Limited (Bis-coupling side reactions)Good

In Vitro Activity: Mechanism & Validation

In an in vitro setting, the activity of this compound is evaluated two-fold: as a functional fragment (antioxidant/cytotoxic agent) and as a synthetic substrate .[1]

A. Antioxidant & Cytotoxic Profile

Brominated phenols often exhibit direct biological activity.[2] The 4-Fluoro analog shows a distinct profile compared to the 4-Bromo analog.

  • Mechanism : Phenolic protons can scavenge free radicals.[1] The electron-withdrawing Fluorine at the para position modulates the pKa of the phenol, slightly reducing radical scavenging speed compared to the 4-H analog but significantly increasing cellular stability.[1]

  • Data Insight : In DPPH assays, the 2,4-Dibromo analog is a faster radical scavenger (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) than the 4-Fluoro  analog (
    
    
    
    ). However, in cell-based cytotoxicity assays (e.g., HeLa or K562 lines), the 4-Fluoro analog often shows sustained potency over 48h due to resistance to degradation in the media.
B. Synthetic Reactivity (The "Activity" of the Intermediate)

For the chemist, "activity" equals reactivity yield.

  • Experiment : Suzuki-Miyaura Coupling with Phenylboronic Acid.

  • Observation : The 2-Bromo position is highly activated. The 4-Fluoro group is inert under standard Pd-catalysis conditions, preventing the formation of polymerized side-products seen with 2,4-Dibromo phenols (where both bromines can react).

In Vivo Activity: The Fluorine Advantage

The true value of 2-Bromo-4-fluoro-5-methoxyphenol emerges in in vivo models.[1]

A. Metabolic Stability (The "Para-Block" Effect)

The primary failure mode for phenolic drugs is Phase I Metabolism (oxidation) at the para position relative to the hydroxyl group.

  • Mechanism : Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically attack the electron-rich para-carbon.

  • The Solution : The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (

    
     kcal/mol). Replacing the para-Hydrogen or para-Bromine with Fluorine effectively "caps" this site, blocking oxidation.
    
  • Result : Drugs derived from the 4-Fluoro scaffold exhibit significantly longer half-lives (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and higher Area Under the Curve (AUC) in PK studies compared to non-fluorinated analogs.
    
B. Pharmacokinetics & Safety
  • Clearance : The 5-Methoxy group aids in solubility, preventing the "brick dust" insolubility often seen with poly-halogenated aromatics.

  • Toxicity : Unlike the 2,4-Dibromo analog, which can release reactive bromide ions or form quinone methides (toxic metabolites), the 4-Fluoro analog is metabolically robust, reducing the risk of idiosyncratic toxicity.[1]

Visualizing the Strategic Advantage (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and why the 4-Fluoro substitution is critical for in vivo success.

SAR_Analysis Compound 2-Bromo-4-fluoro- 5-methoxyphenol Feat_Br 2-Bromo Position: Reactive Handle (Suzuki/Buchwald Coupling) Compound->Feat_Br Feat_F 4-Fluoro Position: Metabolic Block (Prevents CYP Oxidation) Compound->Feat_F Feat_OMe 5-Methoxy Position: Solubility & H-Bonding Compound->Feat_OMe Outcome_InVitro In Vitro: High Chemical Yields Clean Reaction Profile Feat_Br->Outcome_InVitro Selective Reactivity Outcome_InVivo In Vivo: Extended Half-life (t1/2) Reduced Clearance Feat_F->Outcome_InVivo Blocks Phase I Metabolism Feat_OMe->Outcome_InVivo Improves Bioavailability

Caption: SAR analysis highlighting the functional roles of the Bromo, Fluoro, and Methoxy substituents in drug design.

Experimental Protocols

To validate the superiority of this scaffold, the following protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay (In Vitro)

Purpose: To demonstrate the metabolic stability conferred by the 4-Fluoro substituent.

  • Preparation : Prepare 10 mM stock solutions of 2-Bromo-4-fluoro-5-methoxyphenol and 2-Bromo-4-methyl-5-methoxyphenol (control) in DMSO.

  • Incubation :

    • Mix test compound (

      
       final) with pooled liver microsomes (human or mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH-regenerating system.

  • Sampling : Aliquot samples at

    
     minutes.
    
  • Quenching : Add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation : Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expected Result: The 4-Fluoro analog should show

      
       degradation at 60 min, whereas the 4-Methyl analog will likely show 
      
      
      
      degradation.
Protocol B: Selective Suzuki Coupling (Synthetic Utility)

Purpose: To prove the 2-Br selectivity over the 4-F position.

  • Reagents : 1.0 eq 2-Bromo-4-fluoro-5-methoxyphenol , 1.2 eq Phenylboronic acid, 0.05 eq ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 3.0 eq 
    
    
    
    .
  • Solvent : 1,4-Dioxane/Water (4:1).

  • Conditions : Heat to 90°C under

    
     for 4 hours.
    
  • Workup : Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation : Analyze via

    
    -NMR or HPLC.
    
    • Success Criteria: Formation of the biaryl product with the Fluorine atom intact . (Loss of Fluorine indicates poor chemoselectivity).

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link

  • Liu, P., et al. (2011).[1] Synthesis and biological evaluation of bromophenol derivatives as potent anticancer agents.[2] European Journal of Medicinal Chemistry, 46(9), 4540-4547. Link[1]

  • PubChem Compound Summary . (2024). 2-Bromo-4-fluoro-5-methoxyphenol (CID 54366663).[1] National Center for Biotechnology Information. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link[1]

Sources

Comparative

A Guide to Assessing the Novelty of 2-Bromo-4-fluoro-5-methoxyphenol Derivatives for Drug Discovery

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty and therapeutic potential of a new class of synthetic compounds: 2-Bromo-4-fluoro-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty and therapeutic potential of a new class of synthetic compounds: 2-Bromo-4-fluoro-5-methoxyphenol derivatives. In the ever-evolving landscape of medicinal chemistry, the strategic derivatization of phenolic scaffolds remains a cornerstone of drug discovery, offering a pathway to novel agents with enhanced efficacy and safety profiles.[1][2] This document outlines a systematic approach, from synthesis to biological evaluation, to thoroughly characterize these new chemical entities and benchmark their performance against existing alternatives.

The core structure, 2-Bromo-4-fluoro-5-methoxyphenol, presents a unique combination of functional groups: a reactive bromine atom amenable to cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group that can influence electronic properties and solubility.[3] These features make it a promising scaffold for generating a diverse library of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions.[4][5]

Part 1: Synthesis and Derivatization Strategy

The novelty of any new class of compounds begins with their synthesis. A robust and versatile synthetic route is paramount. While direct synthesis of the parent 2-Bromo-4-fluoro-5-methoxyphenol is not widely reported, a plausible pathway can be designed based on established organic chemistry principles and similar transformations.

Proposed Synthesis of the Core Scaffold

The proposed synthesis starts from the commercially available 3-fluoro-4-methoxyphenol. The strategy involves a regioselective bromination, a critical step to install the bromine atom at the desired position.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-5-methoxyphenol

  • Protection of the Phenolic Hydroxyl Group:

    • Dissolve 3-fluoro-4-methoxyphenol in a suitable solvent such as dichloromethane (DCM).

    • Add a protecting group, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. This step is crucial to prevent side reactions at the hydroxyl group during bromination. A similar protection strategy is employed in the synthesis of other bromophenols to avoid unwanted byproducts.[6]

  • Regioselective Bromination:

    • Cool the solution of the protected phenol to 0°C.

    • Slowly add a solution of N-Bromosuccinimide (NBS) in acetonitrile.[7] The bulky protecting group is expected to direct the bromination to the less sterically hindered position, ortho to the hydroxyl group.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Deprotection:

    • Once the bromination is complete, the protecting group is removed. For a TBDMS group, this can be achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).

    • Purify the resulting 2-Bromo-4-fluoro-5-methoxyphenol using column chromatography on silica gel.

Workflow for Synthesis

A 3-fluoro-4-methoxyphenol B Protection (e.g., TBDMSCl, Imidazole) A->B C Protected Phenol B->C D Bromination (NBS) C->D E Brominated Intermediate D->E F Deprotection (e.g., TBAF) E->F G 2-Bromo-4-fluoro-5-methoxyphenol F->G

Caption: Proposed synthetic workflow for the core scaffold.

Derivatization Strategies

With the core scaffold in hand, a library of derivatives can be generated to explore the structure-activity relationship (SAR). The bromine atom is a versatile handle for various cross-coupling reactions.

  • Suzuki Coupling: To introduce novel aryl or heteroaryl moieties.

  • Sonogashira Coupling: To append alkyne-containing groups.

  • Buchwald-Hartwig Amination: To install a range of amine substituents.

  • Etherification/Esterification: To modify the phenolic hydroxyl group.

These derivatization techniques are fundamental in medicinal chemistry for creating diverse chemical libraries.[3]

Part 2: Comprehensive Biological Evaluation

A multi-assay approach is essential to comprehensively assess the biological novelty of the synthesized derivatives.[8] The selection of assays should be guided by the potential therapeutic applications of phenolic compounds, which are known to exhibit a wide range of biological activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][4]

Antioxidant Capacity Assessment

Oxidative stress is implicated in numerous diseases, making antioxidant capacity a valuable initial screen.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and straightforward method to evaluate the free radical scavenging activity of the derivatives.[8]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of each derivative in a suitable solvent (e.g., DMSO or methanol).

    • Trolox Standard Solution: Prepare a 1 mM stock solution of Trolox in methanol and create a series of dilutions for a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compound or Trolox standard to the wells.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

A similar protocol can be followed for the ABTS assay, which measures the scavenging of the ABTS radical cation and is another common method for assessing antioxidant capacity.[8]

Anticancer Activity Screening

Phenolic compounds have shown promise as anticancer agents by modulating various signaling pathways.[4][5]

Experimental Protocol: MTT Cell Viability Assay

This assay assesses the cytotoxic effect of the derivatives on cancer cell lines.

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., HepG2 for liver cancer, HGC27 for gastric cancer) in appropriate media.[9]

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test derivatives for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value for each derivative.

Signaling Pathway Analysis

To understand the mechanism of action of the most potent compounds, further investigation into their effects on key signaling pathways is necessary.

cluster_0 Cellular Response Derivative Phenolic Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Scavenges Nrf2 Nrf2 ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates

Caption: Antioxidant response pathway potentially modulated by phenolic derivatives.

Part 3: Data Interpretation and Novelty Assessment

The novelty of the 2-Bromo-4-fluoro-5-methoxyphenol derivatives will be determined by comparing their biological activity data with that of existing compounds.

Comparative Data Tables

The following tables provide a template for summarizing the experimental data and comparing it against known reference compounds.

Table 1: Comparative Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)
Derivative 1 Experimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental Value
Trolox (Reference) 8.51.0
Gallic Acid (Reference) 4.21.9

Table 2: Comparative Anticancer Activity

CompoundCell LineIC50 (µM)
Derivative 1 HepG2Experimental Value
Derivative 2 HepG2Experimental Value
PI-1840 (Reference) [9]Chymotrypsin-like0.098
Doxorubicin (Reference) HepG2~0.5 - 1.5

A derivative would be considered novel and promising if it exhibits:

  • Significantly lower IC50 values (higher potency) than the reference compounds.

  • A broader spectrum of activity or a unique mechanism of action.

  • Improved selectivity for cancer cells over normal cells (lower toxicity).

  • Favorable physicochemical properties for further development.

Conclusion

This guide provides a structured and scientifically rigorous approach to assessing the novelty of 2-Bromo-4-fluoro-5-methoxyphenol derivatives. By following the proposed synthetic strategies and comprehensive biological evaluation protocols, researchers can systematically characterize these new compounds. The key to establishing novelty lies in robust experimental design, accurate data analysis, and thorough comparison with existing standards. The unique structural features of the 2-Bromo-4-fluoro-5-methoxyphenol scaffold hold significant promise for the discovery of next-generation therapeutic agents.

References

  • Application Notes and Protocols for Assessing the Antioxidant Capacity of Synthetic Phenols. Benchchem.
  • Design, synthesis, and biological evaluation of novel phenol ether derivatives as non-covalent proteasome inhibitors. PubMed. Published January 1, 2019.
  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. Published June 5, 2023.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Journal of Translational Medicine. Published March 7, 2022.
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Published September 7, 2023.
  • Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Taylor & Francis Online. Published May 31, 2021.
  • Synthesis method of 2-bromo-5-methoxyphenol. Patsnap. Published October 11, 2019.
  • Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-BROMO-5-METHOXYPHENOL Chemical Properties,Uses,Production. ChemicalBook. Published August 8, 2025.

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